While a specific synthesis method for N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide is not directly described in the provided abstracts, a related compound, (2-methoxy-(11)C)-N-(4-(3,4-dihydro-6,7-dimethoxy-isoquinolin-2(1H)-yl)butyl)-5-methylbenzamide ([(11)C]2) was synthesized and radiolabeled with carbon-11 through reaction with [(11)C]methyl iodide []. This suggests a potential pathway for synthesizing N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide could involve similar radiolabeling techniques.
The primary mechanism of action for N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide is its binding to sigma-2 receptors []. These receptors are implicated in various cellular processes, including proliferation, apoptosis, and signal transduction. By binding to these receptors, this compound could potentially modulate these processes, offering potential therapeutic benefits for diseases like breast cancer.
The primary application of N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide explored in the provided research is its potential as a radiotracer for imaging breast cancer with Positron Emission Tomography (PET) []. This application stems from its high affinity and selectivity for sigma-2 receptors, which are overexpressed in proliferative tumors. In vivo studies in mice bearing breast tumors demonstrated promising results with a related compound, [(11)C]2, showcasing high tumor uptake and a suitable tumor-to-background ratio for imaging [].
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2